molecular formula C24H23ClN2O3 B11232856 N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide

N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide

Cat. No.: B11232856
M. Wt: 422.9 g/mol
InChI Key: REZBUXOAIJOLEP-UHFFFAOYSA-N
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Description

N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a cyclopentyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the chlorophenyl group, and the cyclopentyl moiety. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzene derivatives and coupling reactions such as Suzuki-Miyaura coupling.

    Cyclopentyl Moiety Addition: This can be introduced through reactions involving cyclopentanone or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-[3-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C24H23ClN2O3/c1-16-6-11-19(26-22(28)21-5-4-14-30-21)15-20(16)27-23(29)24(12-2-3-13-24)17-7-9-18(25)10-8-17/h4-11,14-15H,2-3,12-13H2,1H3,(H,26,28)(H,27,29)

InChI Key

REZBUXOAIJOLEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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